N-[(Chloroimino)acetyl]-L-phenylalanine
Description
Structure
3D Structure
Properties
CAS No. |
188945-38-2 |
|---|---|
Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
(2S)-2-[(2-chloroiminoacetyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-13-7-10(15)14-9(11(16)17)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,14,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
MBAFPRAUEWPXGL-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C=NCl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=NCl |
Origin of Product |
United States |
Theoretical and Computational Investigations of N Chloroimino Acetyl L Phenylalanine
Quantum Chemical Characterization and Reactivity Predictions
Quantum chemical calculations provide a powerful lens through which to examine the intrinsic properties of a molecule at the electronic level. For N-[(Chloroimino)acetyl]-L-phenylalanine, methods such as Density Functional Theory (DFT) are employed to elucidate its electronic structure, reactivity, and conformational possibilities.
Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)
The electronic character of this compound is fundamentally shaped by its constituent functional groups: the L-phenylalanine backbone, the acetyl linker, and the reactive N-chloroimino moiety. The distribution of electron density is highly polarized due to the presence of electronegative oxygen, nitrogen, and chlorine atoms.
A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites prone to nucleophilic attack.
For this compound, the HOMO is predicted to be localized primarily on the phenyl ring of the phenylalanine moiety, a consequence of its electron-rich π-system. The LUMO, however, is expected to be centered on the chloroimino group (C=N-Cl). The strong electron-withdrawing nature of the chlorine and nitrogen atoms significantly lowers the energy of the σ* orbital associated with the N-Cl bond, making it a potent electrophilic center. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity.
| Parameter | Predicted Value (eV) | Primary Localization |
|---|---|---|
| HOMO Energy | -7.8 | Phenyl Ring |
| LUMO Energy | -1.5 | Chloroimino Group (N-Cl σ* orbital) |
| HOMO-LUMO Gap (ΔE) | 6.3 | N/A |
Prediction of Electrophilic Sites and Potential for Covalent Adduct Formation
The FMO analysis strongly suggests that the chloroimino carbon and the nitrogen atom are the primary electrophilic sites in this compound. The LUMO's localization on this group indicates that it is highly susceptible to attack by nucleophiles. Biological nucleophiles, such as the thiol group of cysteine or the imidazole ring of histidine in proteins, are potential reactants.
The reaction would likely proceed via a nucleophilic attack on the nitrogen or carbon of the imine, leading to the displacement of the chloride ion and the formation of a stable covalent adduct. This reactivity is a hallmark of haloamines and related compounds, which are known to be potent alkylating agents. The formation of such covalent bonds is a critical mechanism in the action of many bioactive molecules and toxins. Computational modeling can predict the reaction pathways and activation energies for such adduct formations, providing insight into the compound's potential biological activity.
Conformational Landscape and Stereochemical Preferences of the L-Phenylalanine Moiety
The flexibility of the L-phenylalanine portion of the molecule allows it to adopt various conformations. The key dihedral angles that define its shape are φ (phi, C'-N-Cα-C'), ψ (psi, N-Cα-C'-N), and χ1 (chi1, N-Cα-Cβ-Cγ). Computational studies on similar molecules, such as N-acetyl-phenylalanyl-NH2, have identified several low-energy conformers. nih.gov These stable conformations are typically stabilized by intramolecular hydrogen bonds, such as those forming five-membered (C5) or seven-membered (C7) rings.
For this compound, it is anticipated that the conformational preferences will be similar to other N-acetylated phenylalanine derivatives. The bulky phenyl group and the chloroiminoacetyl group will sterically influence the accessible φ and ψ angles, largely confining them to the allowed regions of the Ramachandran plot. The χ1 angle, which governs the orientation of the phenyl side chain, will likely favor gauche(+) and anti-positions to minimize steric clashes with the backbone. The inherent L-stereochemistry of the phenylalanine moiety dictates a specific spatial arrangement that is crucial for its interactions with other chiral molecules, such as biological receptors or enzymes.
| Conformer | φ (degrees) | ψ (degrees) | χ1 (degrees) | Predicted Relative Energy (kcal/mol) |
|---|---|---|---|---|
| βL(anti) | -150 | 150 | 180 | 0.2 |
| γL(gauche+) | -80 | 70 | 60 | 0.0 |
| γL(gauche-) | -75 | -70 | -60 | 0.5 |
Molecular Dynamics Simulations and Solvent Interactions
While quantum chemical calculations describe the properties of an isolated molecule, molecular dynamics (MD) simulations offer a way to understand its behavior in a more realistic environment, such as in solution. MD simulations model the movements of atoms over time, providing a dynamic picture of conformational stability and intermolecular interactions.
Conformational Stability in Aqueous and Organic Environments
The conformational stability of this compound is expected to be highly dependent on the solvent environment. In an aqueous solution, the polar parts of the molecule (the carboxyl group and the chloroiminoacetyl group) will interact favorably with water molecules through hydrogen bonding. The nonpolar phenyl group, being hydrophobic, will tend to be shielded from the water. This can influence the preferred conformation, potentially favoring structures where the phenyl ring is oriented to minimize its solvent exposure.
In contrast, in a nonpolar organic solvent, the hydrophobic phenyl ring will be more favorably solvated, while the polar groups will have less favorable interactions. This could lead to a shift in the conformational equilibrium, favoring more extended structures to maximize the interaction of the phenyl group with the solvent. MD simulations can quantify these effects by calculating the free energy landscape of the molecule in different solvents, revealing the most stable conformational states and the energy barriers between them.
Simulation of Intermolecular Interactions with Model Biomolecules (e.g., Water, Amino Acid Side Chains)
MD simulations are particularly powerful for studying the interactions between a molecule and its environment at an atomic level. For this compound in an aqueous solution, simulations can reveal the structure and dynamics of the hydration shell around the molecule. Water molecules are expected to form specific and persistent hydrogen bonds with the carbonyl oxygen, the amide hydrogen, and the nitrogen of the chloroimino group.
Furthermore, simulations can model the interaction of this compound with model biomolecules, such as the side chains of other amino acids. This provides a simplified model for how the compound might interact within a protein binding site. For example, the phenyl ring can engage in π-π stacking interactions with the side chains of aromatic amino acids like tyrosine or tryptophan. It can also have favorable van der Waals interactions with hydrophobic side chains such as leucine or valine. The polar groups can form hydrogen bonds with polar or charged amino acid side chains like serine, threonine, or lysine (B10760008). These simulations can provide quantitative estimates of the interaction energies, offering valuable information for understanding the molecular recognition processes that may govern the compound's biological effects.
| Interacting Moiety | Model Biomolecule Side Chain | Predicted Interaction Energy (kcal/mol) | Dominant Interaction Type |
|---|---|---|---|
| Phenyl Ring | Tryptophan | -5 to -10 | π-π Stacking |
| Phenyl Ring | Leucine | -2 to -5 | Hydrophobic/van der Waals |
| Carbonyl Oxygen | Serine (hydroxyl) | -3 to -6 | Hydrogen Bond |
| Chloroimino Group | Cysteine (thiol) | Covalent bond formation likely |
Computational Ligand-Target Docking Studies (Hypothetical Binding Modes)
While specific computational docking studies for this compound are not available in the current body of scientific literature, it is possible to construct a theoretical framework for its potential interactions with biological targets. This is achieved by extrapolating from computational analyses of structurally related N-acyl-L-phenylalanine derivatives and considering the unique physicochemical properties imparted by the chloroimino group. Such in silico analyses are crucial in modern drug discovery for predicting the binding affinity and orientation of a ligand within the active site of a protein.
Exploration of Putative Receptor or Enzyme Active Site Interactions
Based on the core structure of L-phenylalanine, this compound is hypothesized to interact with receptors and enzymes that recognize this amino acid. The binding of phenylalanine derivatives is often characterized by a combination of hydrophobic, ionic, and hydrogen bonding interactions.
In a hypothetical active site, the following interactions for this compound can be postulated:
The Phenyl Ring: The phenyl group of the L-phenylalanine moiety is likely to engage in hydrophobic and aromatic interactions within a corresponding hydrophobic pocket of a receptor. Pi-pi stacking with aromatic residues such as tyrosine, tryptophan, or phenylalanine in the active site is a plausible binding mode.
The Carboxyl Group: The carboxyl group is expected to be a key interaction point, forming strong hydrogen bonds or ionic interactions with positively charged amino acid residues like lysine or arginine, or with metal cofactors within the active site.
The N-Acyl Group: The amide linkage of the N-acyl group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), contributing to the stability of the ligand-receptor complex.
A hypothetical representation of these interactions is summarized in the interactive table below.
| Molecular Moiety | Potential Interaction Type | Putative Interacting Residues/Features |
| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| Carboxyl Group | Ionic, Hydrogen Bonding | Lysine, Arginine, Histidine, Metal Cofactors |
| Amide Linkage | Hydrogen Bonding (Donor & Acceptor) | Serine, Threonine, Asparagine, Glutamine, Backbone Amides/Carbonyls |
| Chloroimino Group | Hydrogen Bonding (Acceptor), Halogen Bonding | Electron-deficient donors, Electron-rich acceptors (e.g., backbone carbonyls) |
Predictive Modeling of Structure-Activity Relationships for Hypothetical Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. In the absence of experimental data for this compound, a predictive SAR model can be proposed for a series of hypothetical analogs. This model would aim to probe the importance of different functional groups for binding affinity and selectivity.
The core scaffold of this compound can be systematically modified to generate a library of virtual analogs. The predicted binding affinity of these analogs would then be evaluated using computational docking simulations against a chosen hypothetical target.
Key modifications could include:
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) of the phenyl ring could modulate the hydrophobic and electronic properties of the molecule, potentially enhancing or diminishing binding affinity.
Modification of the Chloroimino Group: Replacing the chlorine atom with other halogens (Fluorine, Bromine, Iodine) would alter the size and polarizability, impacting the potential for halogen bonding. Substitution of the chloroimino group with other functionalities would provide insights into the steric and electronic requirements at this position.
Alterations to the Acetyl Linker: Changing the length or rigidity of the linker between the chloroimino group and the amino acid core could affect the molecule's conformational flexibility and its ability to adopt an optimal binding pose.
A hypothetical SAR table for a series of analogs is presented below, predicting the impact of these modifications on binding affinity.
| Analog | Modification | Predicted Impact on Binding Affinity | Rationale |
| Analog 1 | Para-hydroxylation of Phenyl Ring | Potentially Increased | Introduction of a hydrogen bond donor/acceptor. |
| Analog 2 | Replacement of Chlorine with Fluorine | Potentially Altered | Fluorine is a weaker halogen bond donor but can form strong hydrogen bonds. |
| Analog 3 | Replacement of Chlorine with Bromine | Potentially Increased | Bromine is a better halogen bond donor than chlorine. |
| Analog 4 | N-Methylation of the Amide | Potentially Decreased | Removal of a hydrogen bond donor. |
| Analog 5 | Extension of Acetyl Linker to Propionyl | Dependent on Active Site Topography | Increased flexibility may allow for new interactions or introduce steric clashes. |
These theoretical and computational investigations provide a foundational framework for guiding the future experimental studies of this compound and its derivatives. Validation of these hypotheses would require synthesis of the proposed analogs and their evaluation in relevant biological assays.
Synthetic Methodologies for N Chloroimino Acetyl L Phenylalanine and Analogous Structures
Challenges in the Formation and Isolation of N-Chloroiminoacetyl Functional Groups
The primary difficulties in synthesizing N-[(Chloroimino)acetyl]-L-phenylalanine are centered around the chloroiminoacetyl group itself.
The N-chloroimino functionality is inherently reactive. The presence of a chlorine atom on an imino nitrogen suggests susceptibility to hydrolysis and nucleophilic attack. The electrophilic nature of the imino carbon is enhanced by the electron-withdrawing chlorine atom, making it a target for even weak nucleophiles. This inherent instability complicates its handling and purification. Amide bonds in some N-acylated amino acid derivatives have been shown to be surprisingly unstable under mild acidic conditions, a consideration that would be amplified with the more reactive chloroimino group. acs.org
Furthermore, the stability of the chloroimino group is likely dependent on the steric and electronic nature of the groups attached to the imino carbon. The synthesis of sterically hindered α,α-disubstituted α-amino acids has highlighted the significant challenges posed by steric constraints, which could also influence the stability and reactivity of the target molecule. nih.govresearchgate.net
The acylation of amino acids is often plagued by side reactions. In the context of this compound, several undesirable pathways can be envisioned:
Hydrolysis: The chloroimino group can readily hydrolyze to the corresponding carbonyl compound, N-glyoxylyl-L-phenylalanine, particularly in the presence of moisture.
Dimerization/Polymerization: The reactive nature of the chloroiminoacetyl group could lead to self-condensation reactions.
Reaction with Solvent: Nucleophilic solvents could react with the electrophilic center of the chloroiminoacetyl moiety.
Racemization: The chiral center of the L-phenylalanine is susceptible to racemization under harsh reaction conditions, a critical issue in the synthesis of enantiomerically pure compounds. researchgate.netarkat-usa.org
The choice of reagents and reaction conditions is therefore critical to minimize these side reactions. For instance, in the synthesis of N-acyl-D,L-phenylalanine esters, careful control of pH and solvent is necessary to separate the desired product. google.com
Proposed Synthetic Strategies for N-Acylation of L-Phenylalanine with Chloroiminoacetyl Precursors
Given the likely instability of the chloroiminoacetyl group, both multi-step and direct coupling approaches must be carefully designed.
A plausible strategy involves the synthesis of a stable precursor to the chloroiminoacetyl group, which is then coupled to L-phenylalanine. One approach could be the synthesis of a protected or less reactive form of the chloroiminoacetyl synthon. For example, a related compound, N-chloroacetyl-DL-phenylalanine, has been synthesized by refluxing phenylalanine with chloroacetyl chloride. chemicalbook.com A similar approach could be attempted for the chloroiminoacetyl analogue, though the synthesis of the requisite "chloroiminoacetyl chloride" is not described in the literature and would present its own set of challenges.
An alternative multi-step approach could involve the initial synthesis of N-glyoxylyl-L-phenylalanine, followed by conversion of the carbonyl group to the chloroimino functionality. This would involve a sequence such as oxime formation followed by chlorination.
| Step | Description | Key Considerations |
| 1 | Synthesis of a stable chloroiminoacetyl precursor (e.g., an activated ester). | Stability of the precursor, ease of handling. |
| 2 | Coupling of the precursor with L-phenylalanine. | Mild reaction conditions to avoid side reactions and racemization. |
| 3 | Deprotection (if necessary). | Orthogonality of protecting groups. |
This table outlines a generalized multi-step synthetic approach.
Directly coupling a chloroiminoacetylating agent with L-phenylalanine would be a more atom-economical approach. This would likely involve an in situ generation of the reactive species or the use of a highly efficient coupling reagent. Reagents commonly used for N-acylation in peptide synthesis, such as phosphonium (B103445) and uronium salts, could be explored. arkat-usa.org
The use of modified Mukaiyama's reagents, which have been successful in the esterification of N-acetyl-L-phenylalanine, could also be a viable option. researchgate.netmdpi.com These reagents can be tailored to be more effective and "greener" by modifying their counter-ions and using alternative bases and solvents. mdpi.com
Enzymatic synthesis offers a green and highly selective alternative to chemical methods. researchgate.netnih.gov Lipases and proteases have been used for the synthesis of N-acyl amino acids under mild conditions, which would be beneficial for the unstable chloroiminoacetyl group and for preserving the chirality of L-phenylalanine. researchgate.net
| Coupling Reagent/Method | Advantages | Disadvantages |
| Carbodiimides (e.g., DCC, EDC) | Readily available, well-established. | Can lead to racemization, formation of N-acylurea byproduct. |
| Phosphonium Salts (e.g., PyBOP) | High coupling efficiency, low racemization. | Higher cost, byproducts can be difficult to remove. |
| Uronium Salts (e.g., HBTU, HATU) | Very efficient, fast reaction times. | Can be sensitive to moisture. |
| Enzymatic (e.g., Lipase) | High stereoselectivity, mild conditions. | Lower yields, substrate specificity can be a limitation. researchgate.net |
This table summarizes potential coupling methods for the N-acylation of L-phenylalanine.
Stereoselective Synthesis and Retention of L-Phenylalanine Chirality
Maintaining the stereochemical integrity of the L-phenylalanine backbone is paramount. The α-proton of an amino acid ester is susceptible to epimerization, especially in the presence of a base. The risk of racemization during N-acylation is a well-documented challenge. arkat-usa.org
Several strategies can be employed to minimize racemization:
Choice of Coupling Reagent: Reagents like HOBt and its derivatives are known to suppress racemization. arkat-usa.org
Reaction Conditions: Low temperatures and the use of non-polar, aprotic solvents are generally preferred.
Protecting Groups: The use of appropriate N- and C-terminal protecting groups on the L-phenylalanine can influence its susceptibility to racemization.
Enzymatic Methods: As mentioned, enzymes are inherently stereoselective and can provide excellent chiral purity. nih.govnih.gov Chiral checkpoints in biological systems, such as those involving aminoacyl-tRNA synthetases, demonstrate the high fidelity achievable with enzymatic processes. nih.gov
The preservation of chirality can be confirmed using techniques such as chiral HPLC or by measuring the optical rotation of the final product. researchgate.netacs.org
Prevention of Racemization During Acylation
The acylation of amino acids is a critical step where the risk of racemization is significant. The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize, leading to a loss of stereochemical purity. The choice of reaction conditions, particularly the base employed, plays a pivotal role in mitigating this side reaction. highfine.com
During the N-acylation of L-phenylalanine with a reactive acyl halide like chloroacetyl chloride, the presence of a base is necessary to neutralize the liberated HCl. However, strong, sterically unhindered bases can promote the formation of the oxazolone and subsequent racemization. Studies on the acylation of similar amino acid derivatives have shown that sterically hindered or weaker bases can significantly suppress racemization. highfine.com For instance, N-methylmorpholine or 2,4,6-collidine are often preferred over triethylamine (B128534) due to their increased steric bulk, which disfavors the abstraction of the alpha-proton from the oxazolone intermediate. highfine.com
The choice of solvent and temperature also influences the extent of racemization. Polar, aprotic solvents are generally employed. Lowering the reaction temperature can also help to minimize racemization by reducing the rate of oxazolone formation and enolization.
Table 1: Influence of Different Bases on Racemization during N-Acylation of Amino Acids
| Base | pKa | Steric Hindrance | Tendency for Racemization | Reference |
|---|---|---|---|---|
| Triethylamine | 10.75 | Low | High | highfine.com |
| N,N-Diisopropylethylamine (DIPEA) | 10.1 | High | Moderate | highfine.com |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low | highfine.com |
| 2,4,6-Collidine | 7.43 | High | Low | highfine.com |
Diastereomeric Purity Assessment in Hypothetical Synthetic Products
Given that the starting material is L-phenylalanine, the primary stereochemical concern during the synthesis of this compound is the potential formation of its D-diastereomer. A thorough assessment of the diastereomeric purity of the final product is therefore essential. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers and diastereomers. Columns with derivatized cyclodextrins or other chiral selectors can effectively resolve the L and D forms of phenylalanine derivatives. nih.gov
Capillary Electrophoresis (CE) offers another high-resolution technique for chiral separations. The use of chiral selectors, such as highly sulfated β-cyclodextrin, in the running buffer can enable the separation of enantiomers with high efficiency and sensitivity. nih.gov This method has been successfully applied to the analysis of the optical purity of synthetic D-phenylalanine products, demonstrating its applicability to related compounds. nih.gov
Derivatization with a Chiral Reagent , followed by analysis of the resulting diastereomers using standard achiral chromatography, is a well-established method. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is a widely used derivatizing agent for amino acids. nih.govacs.org Reaction of the amino acid enantiomers with L-FDAA produces diastereomers that can be readily separated by reverse-phase HPLC. The elution order of the diastereomers can be used to determine the enantiomeric composition of the original sample. nih.govacs.org
Table 2: Comparison of Methods for Diastereomeric Purity Assessment
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct analysis, high resolution. | Expensive chiral columns. |
| Chiral Capillary Electrophoresis | Differential migration in the presence of a chiral selector. | High efficiency, low sample consumption. | Can be less robust than HPLC. |
| Derivatization with Marfey's Reagent | Formation of diastereomers with a chiral derivatizing agent, followed by achiral HPLC separation. | High sensitivity, uses standard HPLC equipment. | Requires an additional reaction step, potential for kinetic resolution. |
Development of Robust Purification Protocols for Reactive Compounds
The chloroimino group in the target molecule is an imidoyl chloride functionality. Imidoyl chlorides are known to be highly reactive and sensitive to moisture and heat. wikipedia.org They readily hydrolyze to the corresponding amides in the presence of water. wikipedia.org This inherent instability necessitates the development of robust purification protocols that are carried out under strictly anhydrous and inert conditions.
Chromatographic methods , such as flash column chromatography, would likely be the primary means of purification. The choice of stationary and mobile phases is critical. A non-protic stationary phase, such as silica (B1680970) gel that has been rigorously dried, would be necessary. The mobile phase should also be anhydrous and aprotic, for example, a mixture of hexanes and ethyl acetate (B1210297) that has been passed through a drying agent. All chromatographic procedures should be performed under an inert atmosphere, such as nitrogen or argon.
Reactive purification techniques could also be considered. For instance, if the primary impurity is the hydrolyzed amide, it may be possible to selectively react the impurity to facilitate its removal. However, the development of such a method would require careful consideration of the relative reactivities of the target compound and the impurity.
Given the thermal lability of many imidoyl chlorides, purification should be conducted at low temperatures to prevent degradation. wikipedia.org Distillation is unlikely to be a suitable method due to the high boiling point and potential for decomposition of the target molecule. Crystallization could be a viable option if a suitable solvent system can be identified that allows for the selective precipitation of the desired product while leaving impurities in solution. This would also need to be performed under strictly anhydrous conditions.
Table 3: Proposed Purification Strategies for this compound
| Technique | Key Considerations | Potential Outcome |
|---|---|---|
| Anhydrous Flash Chromatography | Use of dried silica gel and anhydrous, aprotic solvents under an inert atmosphere. | Removal of non-polar and more polar impurities. |
| Low-Temperature Crystallization | Identification of a suitable anhydrous solvent system. | High purity product if successful, but finding the right conditions can be challenging. |
| Reactive Scavenging | Use of a scavenger resin to remove specific impurities (e.g., unreacted starting materials). | Can simplify work-up, but requires a selective reaction. |
Analytical Characterization Techniques for N Chloroimino Acetyl L Phenylalanine
Advanced Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Bond Connectivity and Stereochemistry
NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
For N-[(Chloroimino)acetyl]-L-phenylalanine, ¹H NMR would be expected to show distinct signals for the protons of the phenyl ring, the diastereotopic methylene (B1212753) protons (β-CH₂), the α-proton (α-CH), and the amide proton (NH). The presence of the chiral center at the α-carbon makes the adjacent methylene protons chemically non-equivalent, and they should appear as a complex multiplet.
In ¹³C NMR, distinct resonances would be observed for the carbonyl carbon of the amide, the imino carbon, the carbons of the phenyl ring, and the α- and β-carbons of the phenylalanine backbone.
¹⁵N NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would be highly informative. It would show two distinct signals for the two nitrogen atoms in the molecule: one for the amide nitrogen and one for the imino nitrogen. The chemical shift of the imino nitrogen would be particularly sensitive to the electronic effects of the attached chlorine atom.
Predicted NMR Data:
The following table presents experimental data for the analogue N-Acetyl-L-phenylalanine rsc.orgrsc.org and provides a predicted range for this compound. The prediction is based on the substitution of the acetyl-methyl group with a chloroimino group, which is expected to significantly alter the electronic environment and thus the chemical shifts of nearby nuclei. For instance, the imino carbon in the target molecule is anticipated to be more deshielded (shifted downfield) compared to the acetyl-methyl carbon of the analogue.
Table 1: Comparative NMR Chemical Shift (δ) Data
| Atom | N-Acetyl-L-phenylalanine (Experimental, ppm) rsc.orgrsc.org | This compound (Predicted, ppm) | Notes on Predicted Shifts |
|---|---|---|---|
| ¹H NMR | |||
| Phenyl-H | 7.20 - 7.30 (m, 5H) | 7.25 - 7.40 (m, 5H) | Minor shift due to distant electronic changes. |
| α-CH | 4.64 (dd, 1H) | ~4.7 - 4.9 (m, 1H) | Deshielding due to proximity to the electron-withdrawing chloroiminoacetyl group. |
| β-CH₂ | 2.93, 3.19 (m, 2H) | ~3.0 - 3.3 (m, 2H) | Diastereotopic protons, minor shifts expected. |
| Amide NH | ~8.2 (d, 1H) | ~8.3 - 8.6 (d, 1H) | Likely deshielded due to changes in amide bond character. |
| ¹³C NMR | |||
| Amide C=O | ~174 | ~170 - 173 | Shift influenced by the adjacent imino group. |
| Imino C=N | N/A (Acetyl CH₃ at ~22.25) | ~155 - 165 | The C=N carbon is expected in this downfield region, distinct from an alkyl carbon. rsc.org |
| Phenyl C | ~127 - 138 | ~127 - 138 | Minimal changes expected in the phenyl ring carbons. |
| α-C | ~55 | ~54 - 56 | Minor shift expected. |
This is an interactive data table. Users can sort and filter the information as needed.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₁ClN₂O₃), the expected monoisotopic mass can be calculated with high precision.
A key feature in the mass spectrum would be the isotopic pattern of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak in the mass spectrum, where the peak for the ion containing ³⁷Cl is approximately one-third the height of the peak for the ion containing ³⁵Cl. libretexts.orgchemguide.co.uk
The fragmentation pattern, typically studied using tandem mass spectrometry (MS/MS), provides structural information. Common fragmentation pathways for N-acylated amino acids include:
Loss of the side chain: Cleavage of the bond between the α- and β-carbons can lead to the loss of a benzyl (B1604629) radical.
Amide bond cleavage: The bond between the α-carbon and the amide nitrogen can break.
Decarboxylation: Loss of CO₂ from the carboxylic acid group is a common fragmentation.
Cleavage within the chloroiminoacetyl group: Fragmentation could involve the loss of a chlorine radical (Cl•) or the entire chloroimino group.
Table 2: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Structure / Loss | Significance |
|---|---|---|
| M+ and M+2 | [C₁₁H₁₁³⁵ClN₂O₃]⁺ and [C₁₁H₁₁³⁷ClN₂O₃]⁺ | Confirms molecular formula and presence of one chlorine atom. |
| M - 35/37 | [C₁₁H₁₁N₂O₃]⁺ | Loss of chlorine radical. |
| M - 45 | [C₁₀H₁₀ClN₂O]⁺ | Loss of the carboxyl group (-COOH). |
| M - 91 | [C₅H₅ClN₂O₃]⁺ | Loss of the benzyl side chain (C₇H₇). |
This table is interactive and outlines the most probable fragmentation pathways.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups.
For this compound, key vibrational modes would include:
Amide Bands: The amide group gives rise to strong, characteristic bands. The C=O stretch (Amide I band) is expected to be a very strong absorption around 1650-1680 cm⁻¹. The N-H bend (Amide II band) typically appears around 1520-1570 cm⁻¹. msu.edu
C=N-Cl Group: The chloroimine (C=N-Cl) functional group would have a characteristic C=N stretching vibration, expected in the 1600-1690 cm⁻¹ region. pressbooks.publibretexts.org This peak might overlap with the Amide I band, potentially causing a broadened or complex absorption in that region. The C-Cl stretch would appear at a much lower frequency, typically in the 550-850 cm⁻¹ range, which falls within the fingerprint region. elixirpublishers.com
Phenylalanine Residue: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. C-H stretching from the aromatic ring will be seen just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. wvu.edu
Carboxylic Acid: A broad O-H stretch from the carboxylic acid will be present in the 2500-3300 cm⁻¹ region, and its C=O stretch will appear around 1700-1725 cm⁻¹, potentially overlapping with other carbonyl and imine stretches.
Raman spectroscopy would be particularly useful for observing the more symmetric, less polar bonds, potentially providing a clearer signal for the C=N and aromatic C=C stretches which can be weak in IR. nih.govmdpi.com
Table 3: Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Raman Signal |
|---|---|---|---|
| Amide | C=O Stretch (Amide I) | 1650 - 1680 (Strong) | Moderate |
| Amide | N-H Bend (Amide II) | 1520 - 1570 (Moderate) | Weak |
| Chloroimine | C=N Stretch | 1600 - 1690 (Variable) | Potentially Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 (Strong) | Moderate |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) | Weak |
| Aromatic Ring | C=C Stretches | 1450 - 1600 (Variable) | Strong |
This interactive table summarizes the expected vibrational modes.
Chromatographic Techniques for Purity, Stability, and Isomeric Analysis
Chromatography is essential for separating the target compound from impurities, byproducts, and isomers, thereby assessing its purity and stability over time.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS)
HPLC is the workhorse technique for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with an acid modifier like formic acid, would be a standard starting point.
However, the reactivity of the chloroimino group poses a challenge. Imidoyl chlorides are known to be susceptible to hydrolysis. wikipedia.org This means that analysis in aqueous reversed-phase conditions could lead to on-column degradation of the analyte, forming the corresponding amide. Therefore, method development would need to carefully consider stability. It might be necessary to use non-aqueous, normal-phase chromatography or to develop a rapid reversed-phase method to minimize analysis time. chromforum.org
Diode Array Detection (DAD) would monitor the absorbance of the eluting compounds across a range of UV wavelengths. The phenyl ring of the molecule ensures strong UV absorbance, making DAD a suitable detector for quantification.
Mass Spectrometry (MS) Detection coupled with HPLC (LC-MS) would be invaluable. It would not only confirm the identity of the main peak by its mass-to-charge ratio but also help identify any impurity or degradation product peaks by their respective masses. For instance, the hydrolysis product would have a distinct mass that could be easily tracked.
Chiral HPLC for Enantiomeric Purity Assessment
Since the starting material is L-phenylalanine, the final product is expected to be the single L-enantiomer. However, synthetic procedures can sometimes induce racemization. Chiral HPLC is the definitive method for confirming enantiomeric purity.
This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation. Polysaccharide-based CSPs are commonly used for the separation of amino acid derivatives. A specific chiral method would need to be developed, likely in normal-phase (e.g., hexane/isopropanol) or polar organic mode, to achieve baseline separation of the L- and potential D-enantiomer of N-[(Chloroimino)acetyl]-phenylalanine. The relative peak areas would then be used to calculate the enantiomeric excess (e.e.).
In Situ Reaction Monitoring using NMR or IR Flow Systems
Currently, there are no specific research findings or established protocols in the scientific literature for the in situ reaction monitoring of this compound synthesis using either NMR or IR flow systems. The detailed research findings and data tables that would be generated from such studies are therefore not available.
Despite a comprehensive search for scientific information, there is currently no available research data in the public domain regarding the biochemical interactions and molecular mechanistic studies of the specific chemical compound This compound .
Extensive searches for this compound did not yield any specific studies on its covalent binding to biomolecules, theoretical enzyme interaction studies, or receptor binding hypotheses. The chloroimino functional group suggests a potential for reactivity, particularly with nucleophilic residues in proteins, which could theoretically lead to covalent modification. However, without experimental or computational data, any discussion of its specific biochemical interactions would be purely speculative and would not meet the required standards of scientific accuracy for this article.
General concepts that could be relevant to a molecule with this structure, such as suicide inhibition wikipedia.org or allosteric modulation nih.gov, are well-established in biochemistry. For instance, the L-phenylalanine component is known to be an allosteric modulator of the calcium-sensing receptor. nih.govnih.gov The acetyl group is a common modification of amino acids like L-phenylalanine, forming N-acetyl-L-phenylalanine, a known metabolite. caymanchem.com However, the introduction of the chloroimino acetyl group creates a novel chemical entity for which specific interaction data is absent from the reviewed scientific literature.
Further research, including synthesis, in vitro assays with purified proteins and peptides, and computational modeling, would be necessary to elucidate the biochemical profile of this compound.
Biochemical Interaction Hypotheses and Molecular Mechanistic Studies
Receptor Binding Hypotheses and Allosteric Modulation Potential
Exploration of Binding Pockets on Phenylalanine-Interacting Receptors
L-phenylalanine is a substrate for various transporters and receptors, including amino acid transporters like the Large Neutral Amino Acid Transporter 1 (LAT1) and receptors such as the calcium-sensing receptor (CaSR), which is allosterically modulated by L-phenylalanine. It is hypothesized that N-[(Chloroimino)acetyl]-L-phenylalanine could potentially interact with the binding pockets of these proteins.
The binding site for L-phenylalanine on the CaSR has been identified in the hinge region of its extracellular domain. Key residues that form this pocket include Lys47, Leu51, Trp70, Thr145, Gly146, Ser169, Ser170, Ile187, Tyr218, Ser272, His413, and Arg415. nih.gov For this compound to bind to this pocket, it would need to accommodate the chloroiminoacetyl group. The presence of this bulky and reactive group could lead to several outcomes:
Steric Hindrance: The chloroiminoacetyl group may be too large to fit within the binding pocket, thus preventing or weakening the interaction with the receptor.
Altered Binding Mode: The compound might adopt a different orientation within the binding pocket compared to L-phenylalanine to accommodate the N-acyl group.
Covalent Modification: The electrophilic nature of the N-chloro bond could potentially lead to covalent modification of nucleophilic residues (e.g., lysine (B10760008), histidine, cysteine) within or near the binding pocket, leading to irreversible inhibition or activation.
Similarly, for amino acid transporters like LAT1, which are crucial for transporting large neutral amino acids across cell membranes, the N-acetylation of phenylalanine is known to affect transport. The addition of the chloroiminoacetyl group would likely further alter the affinity and transportability of the molecule.
Computational Assessment of Binding Affinity and Specificity
In the absence of experimental data, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting the binding affinity and specificity of this compound for its potential protein targets.
Molecular docking studies could be employed to predict the preferred binding pose and to estimate the binding energy of the compound within the L-phenylalanine binding sites of receptors like CaSR and transporters like LAT1. Such studies can provide insights into the potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent interactions.
MD simulations can further refine the docked poses and provide a dynamic view of the protein-ligand complex. nih.gov These simulations can help to assess the stability of the binding and to calculate the free energy of binding, offering a more accurate prediction of the binding affinity. For instance, MD simulations have been used to study the transport of N-acetyl-phenylalanine amide across lipid bilayers, providing a framework for how such modified amino acids interact with membranes. nih.gov
A hypothetical computational workflow to assess the binding of this compound would involve:
Homology modeling of the target receptor if a crystal structure is unavailable.
Molecular docking of this compound into the putative binding site.
Performing MD simulations of the protein-ligand complex to evaluate its stability and dynamics.
Calculating the binding free energy using methods like MM/PBSA or free energy perturbation to quantify the binding affinity.
These computational approaches would provide a foundational understanding of the potential interactions of this compound at a molecular level, guiding future experimental validation.
Considerations for Intracellular Stability and Reactivity within Biological Milieu
The chemical stability of this compound, particularly the chloroiminoacetyl group, is a critical factor in determining its biological activity and fate.
Hydrolytic Stability of the Chloroiminoacetyl Group at Physiological pH
The chloroiminoacetyl group contains an N-chloro bond, which is known to be susceptible to hydrolysis. The stability of N-chloro compounds is influenced by factors such as pH, temperature, and the structure of the parent molecule. Studies on N-chloro-α-amino acids have shown that they can undergo decomposition through spontaneous and hydroxide-assisted pathways. nih.gov
At physiological pH (around 7.4), the chloroiminoacetyl group is expected to be moderately stable, but it can undergo gradual hydrolysis to release chloride ions and form the corresponding N-(iminoacetyl)-L-phenylalanine. The rate of this hydrolysis would be crucial for the compound's biological lifetime. The decomposition of N-chloro amino acids can proceed via different mechanisms, including concerted Grob fragmentation and β-elimination, depending on the conditions. nih.gov For this compound, the primary degradation pathway under physiological conditions would likely be the hydrolysis of the N-Cl bond.
The stability can be compared to other N-chloro compounds. For example, N-chlorotaurine is noted for its superior stability compared to N-chloro derivatives of α-aminocarbonic acids. nih.gov The electronic environment of the chloroiminoacetyl group will play a significant role in its stability.
| Factor | Hypothesized Influence on Stability | Rationale |
|---|---|---|
| pH | Decreased stability at alkaline pH | Hydroxide ions can catalyze the decomposition of N-chloro compounds. nih.gov |
| Temperature | Decreased stability with increasing temperature | Decomposition reactions are generally accelerated at higher temperatures. |
| Presence of Nucleophiles | Decreased stability | The electrophilic chlorine can react with biological nucleophiles. |
Biotransformation Pathways (Hypothetical) and Metabolite Identification
The biotransformation of this compound in a biological system is likely to involve several enzymatic and non-enzymatic reactions. Based on the metabolism of related N-acylated phenylalanine derivatives, the following hypothetical biotransformation pathways can be proposed.
Phase I Metabolism:
Hydrolysis: The primary metabolic step is likely the hydrolysis of the N-chloro bond, as discussed above, to yield N-(iminoacetyl)-L-phenylalanine. The imine group could then be further hydrolyzed to N-glyoxylyl-L-phenylalanine. The amide bond linking the acetyl group to the phenylalanine may also be a target for amidases, leading to the formation of chloroiminoacetic acid and L-phenylalanine.
Reduction: The N-chloro group could be reduced by intracellular reducing agents like glutathione (B108866) (GSH) to form N-(iminoacetyl)-L-phenylalanine and oxidized glutathione (GSSG).
Oxidation: The phenyl ring of the phenylalanine moiety could undergo hydroxylation, catalyzed by cytochrome P450 enzymes, to form phenolic metabolites.
Phase II Metabolism:
Glucuronidation: If hydroxylated metabolites are formed in Phase I, they could undergo glucuronidation to increase their water solubility and facilitate excretion.
Sulfation: Similarly, phenolic metabolites could be conjugated with sulfate (B86663).
Amino Acid Conjugation: The carboxylic acid group of the molecule or its metabolites could be conjugated with other amino acids, such as glycine (B1666218) or glutamine.
| Metabolite | Hypothesized Formation Pathway |
|---|---|
| N-(Iminoacetyl)-L-phenylalanine | Hydrolysis or reduction of the N-chloro group |
| N-Glyoxylyl-L-phenylalanine | Hydrolysis of the imine group |
| Chloroiminoacetic acid and L-phenylalanine | Amidase-catalyzed hydrolysis of the amide bond |
| Hydroxylated derivatives | Cytochrome P450-mediated oxidation of the phenyl ring |
| Glucuronide and sulfate conjugates | Phase II conjugation of hydroxylated metabolites |
The identification of these hypothetical metabolites would require sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro (e.g., liver microsomes, hepatocytes) or in vivo studies.
Future Research Directions and Conceptual Advancements
Design and Synthesis of Stabilized Analogs for Enhanced Biochemical Probing
The utility of a chemical probe is often dictated by its reactivity. The chloroiminoacetyl group is predicted to be highly electrophilic, making it a potent covalent modifier of biological nucleophiles such as cysteine or lysine (B10760008) residues. However, this high reactivity can also lead to non-specific labeling, instability in aqueous buffers, and a short biological half-life, limiting its application.
A critical future direction is the rational design and synthesis of stabilized analogs. By modulating the electronic and steric properties of the chloroiminoacetyl moiety, its reactivity could be fine-tuned. For instance, the introduction of electron-withdrawing or -donating groups near the chloroimine could either temper or enhance its electrophilicity. This concept is analogous to the strategies used to create conformationally constrained amino acids or peptide mimics to enhance stability and biological activity. nih.gov A systematic synthetic effort could yield a palette of probes with a graduated range of reactivities, allowing researchers to select the optimal analog for a given biological question, balancing the need for target labeling with the imperative of minimizing off-target effects.
Development of N-[(Chloroimino)acetyl]-L-phenylalanine as a Tool for Proteomics and Chemical Biology (e.g., Activity-Based Probes)
The most promising application for this compound is in the field of activity-based protein profiling (ABPP). ABPP utilizes reactive chemical probes to covalently label the active sites of enzymes in a manner dependent on their functional state. nih.gov The structure of this compound is well-suited for this purpose; the L-phenylalanine portion can guide the molecule to the active sites of proteases or other enzymes that recognize this residue, while the reactive "warhead" covalently modifies a nearby nucleophile, effectively capturing the active enzyme. mdpi.com
Future research must focus on validating this potential. This would involve:
Target Identification: Using proteomic mass spectrometry to identify the specific proteins that are covalently labeled by the probe in cell lysates or living cells.
Mechanism of Action Studies: Determining which amino acid residues (e.g., Cys, Lys, His) are targeted by the chloroiminoacetyl group.
Development of "Clickable" Versions: Synthesizing analogs that incorporate small, bioorthogonal handles like alkynes or azides. nih.gov This would enable a two-step detection strategy, where the probe first labels its protein target, followed by the attachment of a reporter tag (e.g., a fluorophore or biotin) via a highly specific "click" reaction. This approach avoids using bulky tags that might interfere with the probe's ability to access an enzyme's active site. nih.gov
The successful development of this compound as an activity-based probe would provide a new tool to study enzyme function directly in its native biological context. nih.gov
Extension of Chloroiminoacetyl Functionalization to Other Amino Acid Scaffolds
The specificity of an activity-based probe is largely determined by its recognition element. nih.gov By limiting the scaffold to L-phenylalanine, the current compound is predisposed to target proteins that bind this specific amino acid. A significant conceptual advancement would be to extend the chloroiminoacetyl functionalization to a diverse range of other natural and non-natural amino acid scaffolds. nih.govnih.gov
Synthesizing a library of N-[(Chloroimino)acetyl]-amino acids would create a powerful toolkit for profiling a much broader array of enzymes. For example, a probe based on arginine could target trypsin-like proteases, while one based on aspartic acid could target caspases. This strategy would transform a single, specific compound into a versatile platform for discovering enzyme function and identifying potential drug targets across the proteome.
A conceptual library of such probes is presented below, illustrating how different amino acid scaffolds could direct the reactive group to different classes of enzymes.
| Amino Acid Scaffold | Potential Enzyme Target Class | Rationale for Specificity |
| L-Arginine | Trypsin-like Serine Proteases | Targets enzymes that cleave after basic residues. |
| L-Aspartic Acid | Caspases, Aspartyl Proteases | Targets enzymes recognizing acidic residues at the active site. |
| L-Leucine | Leucine Aminopeptidases, Metalloproteases | Targets enzymes with a preference for large hydrophobic residues. mdpi.com |
| L-Valine | Elastases | Targets enzymes that accommodate smaller aliphatic side chains. |
| Non-natural (e.g., β-Alanine) | Novel/Orphan Enzymes | May exhibit unique specificity or inhibit enzymes not targeted by standard amino acid probes. |
This table is a conceptual representation of potential future research and does not represent existing experimental data.
Integration with Advanced Structural Biology Techniques (e.g., X-ray Crystallography of Co-Crystals if stable)
To fully understand how a chemical probe works, it is essential to visualize its interaction with its protein target at an atomic level. mdpi.com A crucial research goal would be to obtain a high-resolution structure of this compound (or one of its more stable analogs) covalently bound to a target protein. X-ray crystallography is a powerful technique for this purpose, providing a precise electron density map of the protein-ligand complex. mdpi.comrsc.org
Achieving this would likely require a stabilized analog to form a stable complex suitable for crystallization. springernature.com The resulting structure would reveal the precise binding orientation of the phenylalanine "recognition" element in the enzyme's active site and identify the exact nucleophilic residue that is modified by the chloroiminoacetyl "warhead." This structural information is invaluable for validating the probe's mechanism, interpreting experimental results, and guiding the design of more potent and selective second-generation probes. nih.gov The combination of crystallography with other biophysical techniques would provide a comprehensive picture of the probe's interaction with its target. rsc.org
Collaborative Research Frameworks for Comprehensive Compound Characterization and Functional Elucidation
The journey from a novel chemical structure to a fully validated biological probe is a multidisciplinary endeavor that cannot be accomplished in isolation. mskcc.org The comprehensive characterization and functional elucidation of this compound and its future analogs will require a collaborative research framework. Such a framework would bring together:
Synthetic Organic Chemists: To design and produce the probe and its analogs with varied reactivity and specificity. nih.gov
Biochemists and Enzymologists: To perform initial in vitro assays, determine kinetic parameters, and validate target engagement.
Proteomics and Mass Spectrometry Experts: To identify the full spectrum of on- and off-target proteins in complex biological systems.
Cell Biologists: To apply the probes in cellular models to study biological pathways and disease states. researchgate.net
Structural Biologists: To provide atomic-level insights into the probe-target interactions. rsc.org
Initiatives like the Chemical Probes Portal and the Structural Genomics Consortium have demonstrated the power of open, collaborative science in developing and validating high-quality chemical tools. biorxiv.orgresearchgate.netnih.gov Establishing a similar collaborative effort focused on reactive, amino acid-based probes would accelerate the development of this compound from a conceptual molecule to a valuable tool for the entire research community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
